

Hydroxymethyl Dasatinib chemical structure and properties

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Compound of Interest

Compound Name: Hydroxymethyl Dasatinib

Cat. No.: B193329

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An In-depth Technical Guide to **Hydroxymethyl Dasatinib**

Introduction

Hydroxymethyl Dasatinib, also known as the M24 metabolite, is a primary oxidative metabolite of Dasatinib.[1][2] Dasatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in patients resistant or intolerant to imatinib.[2][3] Understanding the chemical structure, properties, and biological pathways of its metabolites is crucial for comprehending the overall pharmacological profile of the parent drug. This guide provides a detailed technical overview of **Hydroxymethyl Dasatinib** for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Hydroxymethyl Dasatinib is formed through the hydroxylation of the methyl group on the 2-chloro-6-methylphenyl ring of the parent molecule.[4]

Chemical Structure:

- IUPAC Name: N-(2-chloro-6-(hydroxymethyl)phenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide[5]
- CAS Number: 910297-58-4[5]

Physicochemical Properties

The key physicochemical properties of **Hydroxymethyl Dasatinib** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C22H26ClN7O3S	[5]
Molecular Weight	504.01 g/mol	[5]
Appearance	Off-white solid	[5]
Melting Point	190-192°C	[6]
Solubility	Freely soluble in DMSO	[5]
Storage	Store at 2-8°C	[5]

Mechanism of Action and Signaling Pathways

The mechanism of action of **Hydroxymethyl Dasatinib** is intrinsically linked to its parent compound, Dasatinib. Dasatinib is a multi-targeted kinase inhibitor that targets several key enzymes involved in oncogenesis.[3][7]

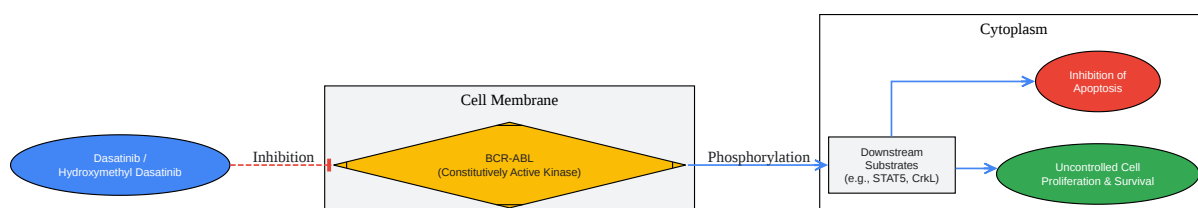
Primary Targets:

- **BCR-ABL Kinase:** Dasatinib potently inhibits the BCR-ABL kinase, the hallmark of Philadelphia chromosome-positive leukemias.[8][9] Unlike its predecessor imatinib, Dasatinib can bind to both the active and inactive conformations of the ABL kinase domain, allowing it to overcome many forms of imatinib resistance caused by mutations.[9][10]
- **SRC Family Kinases (SFKs):** Dasatinib is also a potent inhibitor of SRC family kinases (including SRC, LCK, YES, and FYN), which are involved in cancer cell proliferation, survival, and migration.[2][8]

Hydroxymethyl Dasatinib is an active metabolite and has been shown to exhibit inhibitory activity against cancer cells, with a reported IC₅₀ of 46.7 nM in K562 CML cells.[11] However,

some studies suggest that its contribution to the overall in vivo pharmacological activity of Dasatinib may not be significant when compared to the parent drug.[12]

The primary signaling pathway inhibited by Dasatinib and its active metabolites involves the constitutively active BCR-ABL kinase, which drives uncontrolled proliferation of leukemic cells. By blocking the ATP-binding site of this kinase, Dasatinib prevents the phosphorylation of downstream substrates, thereby inhibiting proliferation and inducing apoptosis.[8]

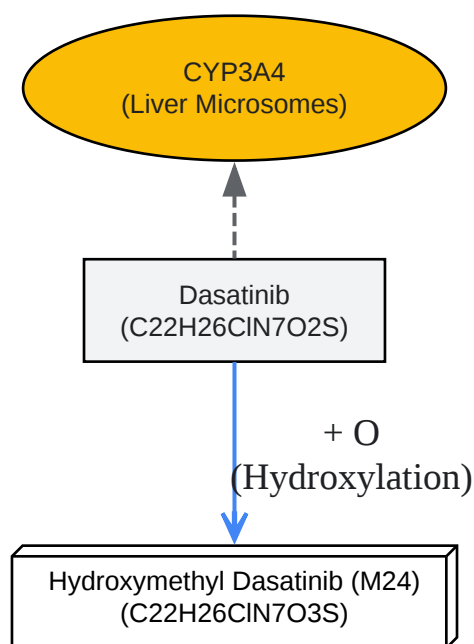


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Diagram 1: Inhibition of the BCR-ABL signaling pathway by Dasatinib.

Metabolic Pathway

Dasatinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[2][13] **Hydroxymethyl Dasatinib** (M24) is one of the main oxidative metabolites formed.[2] The metabolic reaction involves the hydroxylation of the methyl group attached to the phenyl ring of Dasatinib.[4] This biotransformation is a key step in the drug's clearance.



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Diagram 2: Metabolic conversion of Dasatinib to **Hydroxymethyl Dasatinib**.

Experimental Protocols

Synthesis

While specific synthesis protocols for **Hydroxymethyl Dasatinib** as a reference standard are proprietary, a plausible route can be derived from the known synthesis of Dasatinib and its analogs.^{[14][15]} The synthesis would likely involve the coupling of key intermediates. A potential strategy involves starting with a pre-hydroxymethylated aniline derivative rather than modifying the final Dasatinib molecule, which could be less specific.

Representative Synthetic Steps:

- **Synthesis of Key Intermediate A:** N-(2-chloro-6-(hydroxymethyl)phenyl)-2-aminothiazole-5-carboxamide. This would involve reacting a hydroxymethyl-substituted chloroaniline with precursors to form the aminothiazole carboxamide core.
- **Synthesis of Key Intermediate B:** 4,6-dichloro-2-methylpyrimidine. This is a commercially available starting material.

- Coupling Reaction: Nucleophilic aromatic substitution between Intermediate A and Intermediate B to form N-(2-chloro-6-(hydroxymethyl)phenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide.
- Final Coupling: Reaction of the product from step 3 with 2-(piperazin-1-yl)ethan-1-ol to displace the final chlorine atom, yielding **Hydroxymethyl Dasatinib**.
- Purification: The final product would be purified using column chromatography followed by recrystallization to obtain a high-purity solid.

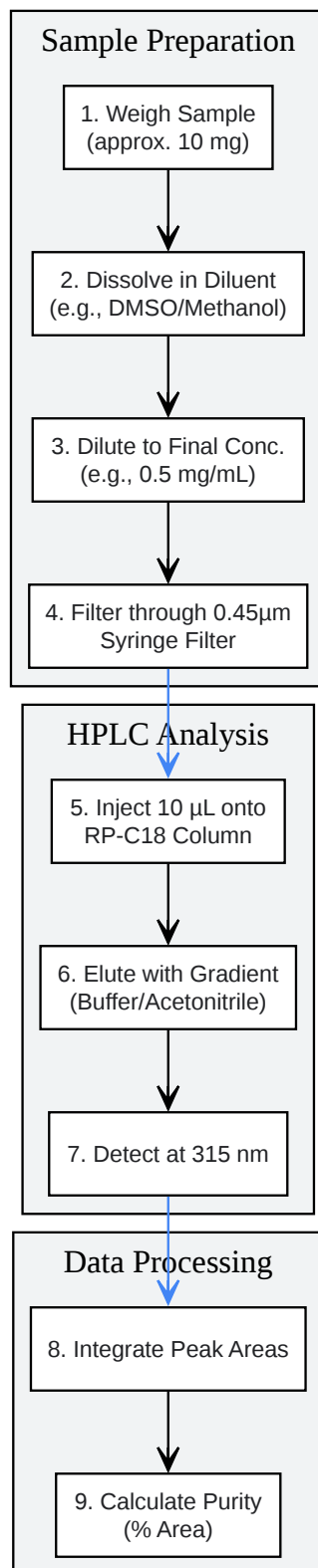
Purification and Analysis by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for the analysis and purity assessment of Dasatinib and its related substances, including **Hydroxymethyl Dasatinib**.[\[16\]](#)[\[17\]](#)

Protocol for Purity Analysis:

- Instrumentation: HPLC system with a PDA or UV detector.
- Column: A C18 stationary phase column (e.g., Kinetex C18, 150 x 4.6 mm, 5 μ m).[\[17\]](#)
- Mobile Phase A: Phosphate buffer (e.g., 10 mM potassium dihydrogen phosphate, adjusted to pH 6.0-7.8).[\[16\]](#)[\[17\]](#)
- Mobile Phase B: Acetonitrile or Methanol.[\[16\]](#)[\[18\]](#)
- Flow Rate: 1.0 mL/min.[\[16\]](#)
- Detection: UV at 305-315 nm.[\[17\]](#)[\[18\]](#)
- Column Temperature: 45-50°C.[\[16\]](#)[\[17\]](#)
- Injection Volume: 10 μ L.
- Sample Preparation: Dissolve the sample in a suitable diluent, such as DMSO or a mixture of the mobile phase, to a concentration of approximately 0.5-1.0 mg/mL.[\[17\]](#)[\[19\]](#)

- Gradient Elution: A typical gradient might run from 15-20% B to 80-90% B over 30-45 minutes to ensure separation of the main peak from all related impurities.



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References

- 1. Hydroxymethyl Dasatinib | 910297-58-4 [chemicalbook.com]
- 2. ClinPGx [clinpgx.org]
- 3. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxymethyl Dasatinib - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. nbinno.com [nbinno.com]
- 8. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 9. Dasatinib - Proteopedia, life in 3D [proteopedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. ijsr.net [ijsr.net]
- 17. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 18. ajpamc.com [ajpamc.com]
- 19. ijrpc.com [ijrpc.com]
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